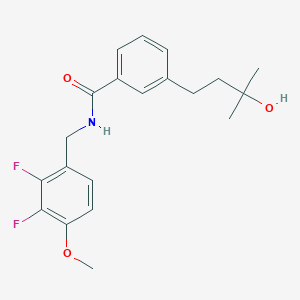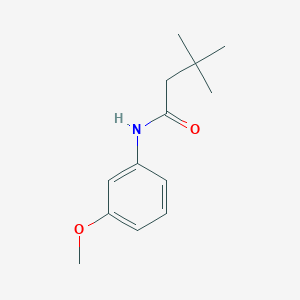![molecular formula C25H25N3O4S2 B5545622 N-(4-methylphenyl)-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B5545622.png)
N-(4-methylphenyl)-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This analysis aims to provide a detailed overview of the chemical compound “N-(4-methylphenyl)-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide,” focusing on its synthesis, molecular structure, chemical reactions, and properties without delving into its applications, drug uses, dosages, or side effects.
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves multi-step reactions starting from substituted benzaldehydes or acetophenones, followed by reactions with hydrazinobenzenesulfonamide or similar agents. These processes might include microwave irradiation or conventional heating methods to achieve desired sulfonamide compounds. Such methodologies are pivotal in producing compounds with potential bioactivity, as demonstrated by Gul et al. (2016) and others in their exploration of sulfonamide derivatives with carbonic anhydrase inhibitory effects and potential anti-tumor activities (Gul et al., 2016).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is often elucidated through techniques like X-ray crystallography, NMR, and HRMS, revealing complex interactions such as hydrogen bonding and π–π interactions. These structural insights are crucial for understanding the compound’s biochemical interactions and potential therapeutic applications, as shown in the work by Alpaslan et al. (2012), who investigated the Schiff base compound’s structure and properties (Alpaslan et al., 2012).
Chemical Reactions and Properties
Sulfonamide compounds often exhibit a range of chemical reactions, including oxidative cross-coupling and reactions with acrylate esters, as explored by Miura et al. (1998). These reactions are critical for modifying the compound’s chemical structure to enhance its bioactivity or tailor its physical and chemical properties for specific applications (Miura et al., 1998).
Physical Properties Analysis
The physical properties, such as solubility, crystallinity, and melting points, are determined by the molecular structure and substituent groups present in the sulfonamide compounds. Techniques like crystallography and spectroscopy provide detailed information on these properties, essential for drug formulation and material science applications.
Chemical Properties Analysis
The chemical properties of sulfonamide derivatives, including their reactivity, stability, and inhibition potency against enzymes like carbonic anhydrase, are influenced by their molecular structure. Studies on their inhibitory effects on human carbonic anhydrases I and II, as well as tumor-associated isoforms, highlight their potential as therapeutic agents (Gul et al., 2016; Abdel-Aziz et al., 2018).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has revealed that derivatives structurally related to the specified compound have been synthesized and evaluated for their antimicrobial properties. For instance, compounds designed with similar sulfonamide frameworks demonstrated significant antimicrobial activity against various bacteria and fungi, showcasing their potential as antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Anti-Inflammatory and Analgesic Activities
Another line of research involving celecoxib derivatives, which share a common sulfonamide moiety with the compound , highlighted their potential anti-inflammatory and analgesic effects. These derivatives were found to exhibit significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, indicating their therapeutic potential (Küçükgüzel et al., 2013).
Anticancer Activity
A series of sulfonamide derivatives were synthesized and tested for their potential anticancer properties. Certain derivatives showed promising cytotoxic activities against various cancer cell lines, suggesting their applicability in cancer research and treatment. The structural modification of sulfonamides could lead to potent anticancer agents with specific activity profiles (Gul et al., 2016).
Carbonic Anhydrase Inhibition
Sulfonamide-based compounds have been extensively studied for their inhibitory effects on carbonic anhydrases, enzymes critical for physiological functions. These studies have laid the groundwork for developing therapeutic agents targeting conditions like glaucoma, edema, and certain neurological disorders. The research highlights the versatility of sulfonamides in modulating enzyme activity for therapeutic purposes (Gul et al., 2016).
UV Protection and Antimicrobial Finishing in Textiles
Innovative applications of sulfonamide-containing compounds extend to the textile industry, where they are used for dyeing and finishing processes to impart UV protection and antimicrobial properties to fabrics. This multifunctional approach enhances the value and utility of textile products, demonstrating the compound's diverse applicability beyond pharmaceuticals (Mohamed, Abdel-Wahab, & Fahmy, 2020).
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methylanilino]-N-[(E)-[4-(thietan-3-yloxy)phenyl]methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S2/c1-19-7-11-21(12-8-19)28(34(30,31)24-5-3-2-4-6-24)16-25(29)27-26-15-20-9-13-22(14-10-20)32-23-17-33-18-23/h2-15,23H,16-18H2,1H3,(H,27,29)/b26-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMDYEYLSUPMMK-CVKSISIWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NN=CC2=CC=C(C=C2)OC3CSC3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N(CC(=O)N/N=C/C2=CC=C(C=C2)OC3CSC3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide (non-preferred name) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5545556.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,6-difluorobenzamide](/img/structure/B5545581.png)

![9-[(1-isopropyl-1H-imidazol-2-yl)methyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5545589.png)
![1-butyl-4-[2-(1,4-oxazepan-4-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5545592.png)
![2-(2-ethyl-1H-imidazol-1-yl)-N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]acetamide](/img/structure/B5545597.png)
![2-allyl-9-[(3-cyclohexylisoxazol-5-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5545608.png)
![2-{[(3-nitrophenyl)sulfonyl]amino}ethyl butylcarbamate](/img/structure/B5545611.png)
![N,N-dimethyl-2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5545628.png)
![(1S*,5R*)-6-[(4-fluorophenoxy)acetyl]-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5545634.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5545641.png)
![N-[4-(4-methyl-1-piperazinyl)benzyl]-4-(4-morpholinyl)benzamide](/img/structure/B5545646.png)